5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide: is a heterocyclic compound that features a furan ring substituted with a bromine atom and a carboxamide group, as well as a thiazole ring with a cyano group
Mechanism of Action
Target of Action
The compound “5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide” belongs to the class of thiazoles and furan derivatives. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Thiazoles often interact with biological targets through the formation of hydrogen bonds and van der Waals interactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Thiazoles are involved in a wide range of biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
The ADME properties of “this compound” would depend on its exact structure. Thiazoles are generally well-absorbed and can be designed to have good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Thiazoles have been found to have antimicrobial, antifungal, antiviral, and antineoplastic effects .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Thiazoles are generally stable under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable nitrile with a thioamide under acidic conditions.
Bromination of the Furan Ring: The furan ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Coupling Reaction: The brominated furan and the thiazole derivative are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the cyano group on the thiazole ring, converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-thiazole derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activity.
Biology:
Antimicrobial Agents: Due to its structural similarity to known antimicrobial agents, it is investigated for its potential antibacterial and antifungal properties.
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry:
Material Science:
Comparison with Similar Compounds
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the thiazole ring or the furan ring can significantly alter the compound’s properties and reactivity.
- Biological Activity: Variations in the substituents can lead to differences in biological activity, making each compound unique in its potential applications.
Biological Activity
5-Bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C10H8BrN3O2S |
Molecular Weight | 301.16 g/mol |
IUPAC Name | This compound |
InChI Key | XTWFKPJKIYEJMM-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
- Biofilm Inhibition : It has shown efficacy in inhibiting biofilm formation, which is crucial for the treatment of chronic infections. The compound's ability to disrupt biofilm formation was superior compared to traditional antibiotics like Ciprofloxacin .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary results indicate effective inhibition against fungal strains with comparable MIC values.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines, including HeLa cells. The results indicated that the compound possesses low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for potential therapeutic applications .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis, leading to bacterial cell death.
- DNA Gyrase Inhibition : Similar thiazole derivatives have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes for bacterial DNA replication and synthesis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups enhances the biological activity of thiazole derivatives. Modifications on the thiazole ring or furan moiety can significantly influence the potency and selectivity of the compound against various pathogens .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Combination Therapy : In one study, this compound was tested in combination with other antibiotics, showing synergistic effects that reduced MIC values significantly .
- Animal Models : Animal studies evaluating the therapeutic potential of this compound against infections have shown promising results, with reduced infection rates and improved survival outcomes compared to control groups .
Properties
IUPAC Name |
5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3O2S/c10-7-2-1-6(15-7)8(14)13-9-12-4-5(3-11)16-9/h1-2,4H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMQSOPBGSVFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=NC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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